Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

Lipophilicity ADME Drug-likeness

Researchers pursuing SAR studies on 5-(4-chlorophenyl)-3-furoate scaffolds often face synthetic dead-ends when the C2 position lacks a reactive handle. Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate (CAS 175276-64-9) solves this by providing a versatile aldehyde group that enables chemoselective reductive amination, oxime/hydrazone formation, and Wittig olefination without additional protection steps. • Enables direct C2 diversification via aldehyde-specific transformations. • LogP 3.59 & PSA 56.51 Ų support aqueous solubility-limited assay formats. • High melting point (188°C) ensures reliable solid-state storage and automated compound management. Sourced from established suppliers with documented purity.

Molecular Formula C14H11ClO4
Molecular Weight 278.69 g/mol
CAS No. 175276-64-9
Cat. No. B065310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-chlorophenyl)-2-formyl-3-furoate
CAS175276-64-9
SynonymsETHYL 5-(4-CHLOROPHENYL)-2-FORMYL-3-FUROATE
Molecular FormulaC14H11ClO4
Molecular Weight278.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O
InChIInChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3
InChIKeyXFOQMTOCKSVCBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate


Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate (CAS 175276-64-9) is a trisubstituted furan derivative bearing a 4-chlorophenyl group at C5, a formyl group at C2, and an ethyl ester at C3. It belongs to the 3-furoate ester class, which serves as a key intermediate in medicinal chemistry and agrochemical synthesis, particularly for pyrethroid insecticides [1]. The compound is commercially available at 97% purity from the Thermo Scientific Maybridge collection, a long-established screening-compound library widely used in drug discovery . Its molecular formula is C14H11ClO4, with a molecular weight of 278.69 g/mol [1].

Substitution Limitations of This Furoate


Within the 5-(4-chlorophenyl)-3-furoate class, substitution at the C2 position fundamentally alters the compound's physicochemical and synthetic utility profile. Simply replacing the C2-formyl group with a methyl or trifluoromethyl group changes logP, polar surface area, melting point, and boiling point to degrees that can affect solubility, formulation, and downstream reactivity. Because the formyl group is the sole reactive handle on the furan core, its presence or absence directly determines whether the compound can participate in aldehyde-specific transformations such as reductive amination, oxime formation, or Wittig olefination. In a procurement context, ordering a C2-methyl or C2-CF3 analog by mistake would deliver a building block that is chemically inert at C2, thereby blocking the intended synthetic route [1].

Quantitative Comparison vs. C2-Analogs


Lower Lipophilicity Improves Aqueous Solubility

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate exhibits a computed XLogP3 of 3.59, which is 0.50 log units lower than the C2-methyl analog (LogP 4.09) and 1.21 log units lower than the C2-trifluoromethyl analog (LogP 4.80) [1][2]. Lower logP generally correlates with improved aqueous solubility and reduced non-specific protein binding, both of which are desirable in early-stage drug discovery screening.

Lipophilicity ADME Drug-likeness Solubility

Higher PSA Increases Hydrogen-Bonding Capacity

The target compound has a topological PSA of 56.51 Ų, substantially higher than both the C2-methyl and C2-CF3 analogs, each at 39.44 Ų [1][2]. This 17.07 Ų increase is attributable to the aldehyde oxygen acceptor. PSA values above 60 Ų typically correlate with reduced passive membrane permeability, while values below 60 Ų favor oral absorption. The target's PSA of 56.51 Ų places it approaching — but not exceeding — this threshold, potentially balancing solubility and permeability differently than the lower-PSA analogs.

Polar Surface Area Permeability Bioavailability Medicinal Chemistry

Higher Melting Point Indicates Stronger Interactions

The target compound melts at 188°C, which is approximately 95–97°C higher than the C2-trifluoromethyl analog, reported to melt at 91–93°C [1]. While melting point data for the C2-methyl analog was not available in the accessed databases, the stark difference between the formyl and CF3 derivatives suggests that the formyl carbonyl engages in stronger dipole-dipole and potential C–H···O interactions in the crystal lattice, leading to higher thermal stability.

Melting Point Crystallinity Formulation Solid-State Properties

Higher Boiling Point Indicates Lower Volatility

The target compound has a computed boiling point of 442.1°C at 760 mmHg, which is 84.9°C higher than the C2-methyl analog (357.2°C at 760 mmHg) . The elevated boiling point is consistent with the additional polar carbonyl oxygen of the formyl group, which increases intermolecular dipole interactions and reduces volatility.

Boiling Point Volatility Thermal Stability Distillation

Application Scenarios for This Furoate


Aldehyde-Specific Derivatization in Library Synthesis

The C2-formyl group enables chemoselective transformations — such as reductive amination with amines, oxime/ hydrazone formation, or Wittig olefination — that are not accessible with the C2-methyl or C2-CF3 analogs. Researchers building focused compound libraries for structure-activity relationship (SAR) studies can use the target compound as a single versatile intermediate that introduces diversity at the C2 position without requiring additional protection/deprotection steps. Procurement of this specific building block directly supports synthetic routes that depend on aldehyde reactivity .

Agrochemical Intermediate for Pyrethroids

5-Substituted 3-furoate esters are well-established intermediates in the synthesis of synthetic pyrethroid insecticides such as resmethrin. The target compound's 4-chlorophenyl substitution pattern and formyl handle offer a route to insecticidal esters with potentially altered volatility, photostability, or target-site selectivity compared to analogs bearing benzyl or unsubstituted phenyl groups at C5 .

Pre-Formulation Screening for Solubility and Stability

With a LogP of 3.59 (lower than C2-methyl and C2-CF3 analogs), a PSA of 56.51 Ų, and a melting point of 188°C, the target compound occupies a distinct property space. It is better suited than the more lipophilic analogs for aqueous solubility-limited assay formats, and its high melting point makes it preferable for solid-state storage and handling in automated compound management systems where low-melting solids present clogging or caking issues .

Hydrogen-Bond-Acceptor-Rich Scaffold for Biophysics and Computation

The additional aldehyde oxygen raises the PSA from 39.44 Ų to 56.51 Ų and provides a strong hydrogen-bond acceptor site not present in the C2-methyl or C2-CF3 analogs. This makes the target compound a useful probe in computational docking studies and biophysical assays (e.g., STD-NMR, SPR) where increased hydrogen-bonding capacity may enhance target engagement or binding pose definition .

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